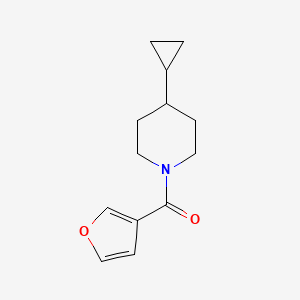

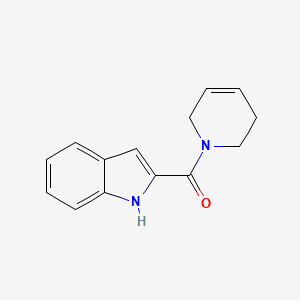

![molecular formula C9H8F3NO2S B2475406 2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide CAS No. 865659-06-9](/img/structure/B2475406.png)

2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide” is a chemical substance with the molecular formula C9H8F3NO2S . It has a molecular weight of 251.23 . The compound is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5,16H,3H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It’s stored at a temperature of 28°C . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo. This research suggests a focus on the carcinogenic potential and safety evaluation of thiophene-containing compounds, which might be relevant for evaluating the safety of related compounds including the one (Ashby et al., 1978).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen, a closely related compound, by advanced oxidation processes (AOPs) has been reviewed, detailing kinetics, mechanisms, by-products, and biotoxicity. This study highlights the environmental impact and degradation pathways of pharmaceutical compounds, suggesting a potential research application for the study of similar compounds' degradation and environmental toxicity (Qutob et al., 2022).

Environmental Toxicity and Removal Technologies

Research on acetaminophen highlights its presence as a micropollutant in natural water environments and the challenges associated with its degradation products. This suggests an application for research into the environmental impact, detection, and removal technologies for similar compounds, focusing on their behavior in various environmental compartments such as wastewater, surface water, groundwater, and soil/sediments (Vo et al., 2019).

Mechanisms of Action and Toxicity

The detailed pharmacology and toxicology of ketamine, including its metabolites' therapeutic and side effects, could serve as a model for studying similar compounds' pharmacodynamics and toxicodynamics. Insights into the therapeutic mechanisms, alongside the adverse effects, could guide research into the safe and effective use of new compounds in clinical settings (Zanos et al., 2018).

properties

IUPAC Name |

2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5-6,14H,3H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRAZWPTPEPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1O)SC=C2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)

![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)